![molecular formula C7H5BrFNO2 B2657035 3-Amino-4-bromo-5-fluorobenzoic acid CAS No. 1340341-79-8](/img/structure/B2657035.png)
3-Amino-4-bromo-5-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-bromo-5-fluorobenzoic acid is a compound with the molecular formula C7H5BrFNO2 . It is a solid substance . The compound is related to other benzoic acid derivatives such as 4-Amino-3-fluorobenzoic acid and 3-Bromo-4-fluorobenzoic acid .
Molecular Structure Analysis
The molecular structure of 3-Amino-4-bromo-5-fluorobenzoic acid can be represented by the InChI code1S/C7H5BrFNO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12)
. This indicates the presence of a bromine atom, a fluorine atom, and an amino group attached to a benzoic acid core. Physical And Chemical Properties Analysis
3-Amino-4-bromo-5-fluorobenzoic acid is a solid substance . Its molecular weight is 234.02 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Synthesis of Borinic Acid Derivatives
3-Amino-4-bromo-5-fluorobenzoic acid could potentially be used in the synthesis of borinic acid derivatives . Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .
Cross-Coupling Reactions
As mentioned above, organoborane compounds, such as those potentially derived from 3-Amino-4-bromo-5-fluorobenzoic acid, are used in cross-coupling reactions . These reactions are fundamental in the formation of carbon-carbon bonds, which are crucial in organic synthesis .
Catalysis
Organoborane compounds are also used in catalysis . Catalysis is a process that increases the rate of a chemical reaction by adding a substance known as a catalyst. In the context of 3-Amino-4-bromo-5-fluorobenzoic acid, it could potentially be used to synthesize compounds that act as catalysts .
Medicinal Chemistry
The potential use of 3-Amino-4-bromo-5-fluorobenzoic acid in medicinal chemistry is another area of interest . Organoborane compounds have been used in the development of new drugs and therapies .
Polymer Materials
Organoborane compounds, potentially derived from 3-Amino-4-bromo-5-fluorobenzoic acid, can be used in the development of polymer materials . These materials have a wide range of applications, including in the manufacturing of plastics, resins, and synthetic fibers .
Optoelectronics
Finally, organoborane compounds are used in optoelectronics . Optoelectronics is the study and application of electronic devices that source, detect and control light. In this context, 3-Amino-4-bromo-5-fluorobenzoic acid could potentially be used to synthesize compounds for use in optoelectronic devices .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
3-amino-4-bromo-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAGHVSEXRKKDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Br)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-bromo-5-fluorobenzoic acid | |
CAS RN |
1340341-79-8 |
Source
|
Record name | 3-amino-4-bromo-5-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.